CID 72698819
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Overview
Description
Preparation Methods
The synthesis of 2-Methylpyridine borane complex typically involves the reaction of 2-methylpyridine with borane. One method involves preparing an ethereal solution of zinc borohydride (Zn(BH4)2) from zinc chloride and sodium borohydride. The 2-methylpyridine is then added dropwise to this solution and stirred for 30 minutes. The solvent is evaporated under vacuum at room temperature to yield the 2-Methylpyridine borane complex as a creamy gel .
Chemical Reactions Analysis
2-Methylpyridine borane complex undergoes several types of chemical reactions, primarily involving reduction. It is used as a reducing agent in various reactions, including:
Reductive amination: It is used for the labeling of oligosaccharides by reductive amination.
Reduction of oxime ethers: It is employed in the synthesis of alkoxyamine derivatives.
Reductive alkylation: It is used for N-Benzyl-protection of amino acid derivatives.
Reductive alkoxyamination: It is used in the synthesis of various trifluoromethylated amino compounds.
Common reagents and conditions used in these reactions include aldehyde 2,4-dinitrophenylhydrazones and various solvents like methanol and tetrahydrofuran . The major products formed from these reactions are typically the reduced forms of the starting materials, such as alkoxyamine derivatives and trifluoromethylated amino compounds .
Scientific Research Applications
2-Methylpyridine borane complex has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylpyridine borane complex involves its role as a reducing agent. It donates electrons to the substrate, reducing it to a lower oxidation state. This process typically involves the transfer of hydrogen atoms from the borane group to the substrate, resulting in the formation of the reduced product and the release of boron-containing byproducts .
Comparison with Similar Compounds
2-Methylpyridine borane complex is similar to other borane complexes, such as:
Borane pyridine complex: Similar in its use as a reducing agent but differs in the specific substrates and conditions it is used for.
Borane dimethylamine complex: Another reducing agent with similar applications but different reactivity and stability profiles.
Sodium cyanoborohydride: A more toxic reducing agent that 2-Methylpyridine borane complex can replace in many reactions.
The uniqueness of 2-Methylpyridine borane complex lies in its nontoxic nature and its versatility as a reducing agent in various synthetic applications .
Properties
Molecular Formula |
C6H7BN+ |
---|---|
Molecular Weight |
103.94 g/mol |
InChI |
InChI=1S/C6H7BN/c1-6-4-2-3-5-8(6)7/h2-5H,1H3/q+1 |
InChI Key |
SJBUSRNWNKNQRA-UHFFFAOYSA-N |
Canonical SMILES |
[B][N+]1=CC=CC=C1C |
Origin of Product |
United States |
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